Ethyl, 2-phenyl-
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Overview
Description
It is a colorless liquid with a pleasant floral odor, commonly found in a variety of essential oils such as rose, carnation, and hyacinth . Ethyl, 2-phenyl- alcohol is slightly soluble in water but miscible with most organic solvents . It is widely used in the fragrance and flavor industry due to its rose-like scent .
Preparation Methods
Ethyl, 2-phenyl- alcohol can be synthesized through several methods:
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Friedel-Crafts Reaction: : This is the most common industrial method, involving the reaction between benzene and ethylene oxide in the presence of aluminum trichloride. The reaction produces an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield phenethyl alcohol . [ \text{C6H6 + CH2CH2O + AlCl3 → C6H5CH2CH2OAlCl2 + HCl} ]
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Hydrogenation of Styrene Oxide: : This method involves the hydrogenation of styrene oxide to produce phenethyl alcohol . [ \text{C6H5CH(O)CH2 + H2 → C6H5CH2CH2OH} ]
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Grignard Reaction: : Ethyl, 2-phenyl- alcohol can also be prepared by reacting phenylmagnesium bromide with ethylene oxide . [ \text{C6H5MgBr + (CH2CH2)O → C6H5CH2CH2OMgBr} ] [ \text{C6H5CH2CH2OMgBr + H+ → C6H5CH2CH2OH + MgBr+} ]
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Biotransformation: : Ethyl, 2-phenyl- alcohol can be produced by the biotransformation of L-phenylalanine using immobilized yeast Saccharomyces cerevisiae .
Chemical Reactions Analysis
Ethyl, 2-phenyl- alcohol undergoes various chemical reactions, including:
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Oxidation: : Ethyl, 2-phenyl- alcohol can be oxidized to phenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide . [ \text{C6H5CH2CH2OH + [O] → C6H5CH2COOH} ]
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Reduction: : Ethyl, 2-phenyl- alcohol can be reduced to ethylbenzene using reducing agents like lithium aluminum hydride . [ \text{C6H5CH2CH2OH + [H] → C6H5CH2CH3} ]
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Substitution: : Ethyl, 2-phenyl- alcohol can undergo nucleophilic substitution reactions to form various derivatives .
Scientific Research Applications
Ethyl, 2-phenyl- alcohol has a wide range of applications in scientific research:
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Chemistry: : It is used as a precursor for the synthesis of other valuable chemicals such as 2-phenethyl acetate, which is a volatile ester with a rose-like odor .
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Biology: : Ethyl, 2-phenyl- alcohol exhibits antimicrobial and antifungal properties, making it useful in studying the inhibition of microbial growth .
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Medicine: : It is used as an additive in pharmaceuticals for its preservative properties .
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Industry: : Ethyl, 2-phenyl- alcohol is widely used in the fragrance and flavor industry, particularly in perfumes and food products .
Mechanism of Action
Ethyl, 2-phenyl- alcohol exerts its effects through various mechanisms:
Comparison with Similar Compounds
Ethyl, 2-phenyl- alcohol can be compared with similar compounds such as:
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Caffeic Acid Ethyl, 2-phenyl- Ester (CAPE): : CAPE is a natural phenolic compound found in propolis. It has antimitogenic, anticarcinogenic, anti-inflammatory, and immunomodulatory properties .
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Ethyl, 2-phenyl-amine: : this compoundamine is a naturally occurring monoamine compound that acts as a central nervous system stimulant in humans .
Ethyl, 2-phenyl- alcohol is unique due to its pleasant floral odor and its wide range of applications in various industries.
Properties
CAS No. |
17203-53-1 |
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Molecular Formula |
C8H9 |
Molecular Weight |
105.16 g/mol |
InChI |
InChI=1S/C8H9/c1-2-8-6-4-3-5-7-8/h3-7H,1-2H2 |
InChI Key |
KRTGJZMJJVEKRX-UHFFFAOYSA-N |
SMILES |
[CH2]CC1=CC=CC=C1 |
Canonical SMILES |
[CH2]CC1=CC=CC=C1 |
17203-53-1 | |
Synonyms |
Ethyl, 2-phenyl- |
Origin of Product |
United States |
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